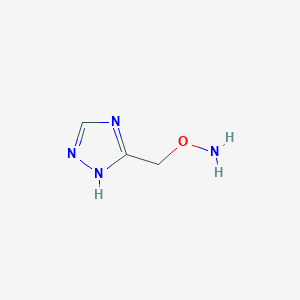

O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine

Description

Properties

IUPAC Name |

O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c4-8-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQBHJRZVHSBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine can be achieved through various synthetic routes. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach is efficient and can be used to generate a wide range of triazole derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group may lead to the formation of nitroso or nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine is in the development of antimicrobial agents. Triazole derivatives are known for their biological activity against a range of pathogens. Research indicates that compounds containing triazole moieties exhibit significant antifungal and antibacterial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of resistant strains of bacteria and fungi, making them valuable in treating infections that are difficult to manage with conventional antibiotics .

Anticancer Properties

Recent investigations have also explored the anticancer potential of triazole derivatives. The incorporation of hydroxylamine into the triazole framework has been linked to enhanced cytotoxicity against various cancer cell lines. This increased activity is attributed to the ability of hydroxylamine to interact with biological targets involved in cancer progression, such as DNA and proteins .

Synthesis of Energetic Materials

Explosives and Propellants

this compound serves as a precursor for synthesizing nitrogen-rich energetic materials. The compound can be utilized in the formation of new classes of explosives that exhibit improved stability and performance characteristics compared to traditional explosives like TNT or RDX. For example, derivatives synthesized from this compound have shown promising detonation properties and reduced sensitivity to mechanical stimuli, making them safer to handle .

Agricultural Applications

Pesticides and Herbicides

The triazole structure is prevalent in several agricultural chemicals, including fungicides and herbicides. Research has indicated that this compound could be modified to develop new agrochemicals with enhanced efficacy against plant pathogens. The ability to target specific biological pathways in pests while minimizing harm to non-target organisms is a significant advantage in agricultural applications .

Material Science

Polymer Chemistry

In materials science, this compound can act as a building block for synthesizing advanced polymers with desirable properties such as thermal stability and mechanical strength. Research has focused on incorporating triazole units into polymer matrices to create materials suitable for high-performance applications, including aerospace and automotive industries .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity . For example, triazole-containing drugs like fluconazole inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol in fungal cell membranes . The hydroxylamine group may also contribute to the compound’s reactivity and ability to form covalent bonds with target proteins.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its 1,2,4-triazole core and hydroxylamine substituent. Below is a comparison with key analogs:

Key Observations:

- Triazole Isomerism: The 1,2,4-triazole isomer in the target compound differs from the 1,2,3-triazole derivatives in . The 1,2,4-triazole’s nitrogen arrangement may alter electronic properties, solubility, and binding affinity compared to 1,2,3-triazoles, which are more commonly studied for antitumor activity .

- Hydroxylamine vs. Thiol/Methyl Groups: The hydroxylamine group (-O-NH₂) is more polar and redox-active than methyl or thiol substituents in analogs. This could enhance metal-chelation capacity but reduce stability under oxidative or acidic conditions.

Biological Activity

O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its triazole ring and hydroxylamine functional group. The synthesis of this compound typically involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. This reaction can be performed in an aqueous or alcoholic medium with pH adjustments to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential as an antifungal agent, with mechanisms involving the inhibition of fungal enzymes essential for cell wall synthesis. The compound's triazole moiety is known to interact with various biological targets, modulating enzyme activity and potentially leading to therapeutic effects against infections.

Anti-inflammatory and Anticancer Effects

The compound has also been studied for its anti-inflammatory properties. Its structural similarity to other triazole derivatives suggests that it may inhibit pathways involved in inflammation and cancer progression. Preliminary studies show that compounds containing triazole rings can interact with enzymes and receptors linked to disease processes .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within biological systems. The triazole ring facilitates interactions that modulate the activity of these targets. Additionally, the hydroxylamine group may enhance reactivity and binding affinity through redox reactions that generate reactive intermediates capable of modifying biological molecules .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antifungal Activity : In vitro studies demonstrated that the compound effectively inhibited growth in several fungal strains. It was noted for its potential use in treating fungal infections resistant to conventional therapies.

- Cancer Cell Line Studies : In a screening against colon carcinoma cell lines (HCT-116), derivatives of triazoles showed promising anticancer activity with IC50 values indicating effective cytotoxicity . The specific role of this compound in these assays warrants further exploration.

- Inflammation Models : Animal models have been utilized to assess the compound's anti-inflammatory effects. Results indicated a reduction in inflammatory markers when treated with this compound compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| O-(1H-1,2,4-Triazol-5-yl)methylhydroxylamine | Triazole structure | Antimicrobial |

| 5-Aryl substituted 1H-1,2,3-triazoles | Aryl substituents enhance reactivity | Anticancer |

| N-(alkyl/aryl)-substituted nitrone derivatives | Contains nitrone functionality | Anti-inflammatory |

This table illustrates how this compound compares structurally and functionally with other biologically active compounds.

Q & A

Q. What are the key synthetic routes for O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of hydrazide precursors with appropriate carbonyl derivatives. For example, hydrazide intermediates can react with chloroacetone or phenacyl bromides under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO. Catalysts such as triethylamine or DMAP are often used to enhance reaction efficiency . Optimization requires monitoring via TLC or HPLC to track intermediate formation. Yield improvements are achieved by adjusting solvent polarity, reaction time, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the hydroxylamine (-NH-O-) and triazole moieties. Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups like N-H stretches (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) . High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation.

Q. How does the hydroxylamine group influence the compound’s reactivity in organic synthesis?

The hydroxylamine group (-NH-O-) acts as a nucleophile, participating in oxime formation with carbonyl compounds. It can also undergo redox reactions, such as oxidation to nitroso derivatives or reduction to amines. The triazole ring enhances stability, allowing selective functionalization at the methylene bridge or hydroxylamine oxygen .

Advanced Research Questions

Q. What challenges arise in resolving structural contradictions between X-ray crystallography and computational modeling data for this compound?

Discrepancies often stem from dynamic disorder in crystal lattices or solvent interactions. Using SHELX for crystallographic refinement allows precise electron density mapping, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry in silico. Cross-validation via R-factor analysis and Hirshfeld surface modeling resolves conflicts, particularly in hydrogen-bonding networks .

Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays involving this compound?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Dose-response curves and kinetic studies (e.g., IC₅₀, Ki values) should be replicated under standardized buffers (e.g., Tris-HCl, pH 7.4). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate binding affinities .

Q. What strategies are effective for studying the compound’s interaction with metalloenzymes?

Electron paramagnetic resonance (EPR) spectroscopy detects metal-ligand coordination, while X-ray absorption near-edge structure (XANES) analysis maps bond distances. Molecular docking (e.g., AutoDock Vina) paired with MD simulations (AMBER/CHARMM) predicts binding modes to active sites, such as zinc-dependent hydrolases .

Q. How do structural modifications at the triazole ring impact the compound’s pharmacokinetic properties?

Substituents at the triazole 1- and 4-positions alter lipophilicity (logP) and solubility. Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability, while hydrophilic groups (e.g., -OH) improve aqueous solubility. In vitro ADMET assays (Caco-2 permeability, microsomal stability) guide rational design .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s tautomeric equilibria?

Gaussian or ORCA software with solvent-implicit models (e.g., PCM) calculates tautomer stability. Natural bond orbital (NBO) analysis identifies dominant tautomers, while ¹⁵N NMR chemical shift predictions (via GIAO) validate computational results .

Q. How can researchers mitigate degradation during long-term storage?

Store the compound at -20°C under inert gas (N₂ or Ar) in amber vials to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Regular HPLC-MS checks monitor purity, particularly for hydroxylamine oxidation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.